2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-nitro-4-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-3-9(7-10(11)13(15)16)8-12-5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 |
InChI Key |
MVVFRSFCAWKZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Mannich Reaction: Direct Aminomethylation
The Mannich reaction is the most widely documented method for synthesizing this compound. This one-pot, three-component reaction involves 2-nitrophenol, formaldehyde, and pyrrolidine under acidic or basic conditions.
Reaction Mechanism
- Iminium Ion Formation : Formaldehyde reacts with pyrrolidine to generate an iminium ion intermediate.
- Electrophilic Substitution : The iminium ion attacks the aromatic ring at the para position relative to the hydroxyl group of 2-nitrophenol, facilitated by the nitro group’s meta-directing effect.
- Deprotonation : The intermediate is deprotonated to yield the final product.
Optimization Parameters
Chloromethylation Followed by Nucleophilic Substitution
This two-step approach involves introducing a chloromethyl group to 2-nitrophenol, followed by displacement with pyrrolidine.
Step 1: Chloromethylation
2-Nitrophenol reacts with chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl in the presence of ZnCl₂:
$$
\text{2-Nitrophenol} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{4-(Chloromethyl)-2-nitrophenol}
$$
Conditions : 60°C, 6 hours, DCM solvent.
Yield : ~50%.
Step 2: Amine Substitution
4-(Chloromethyl)-2-nitrophenol undergoes nucleophilic substitution with pyrrolidine in a polar aprotic solvent:
$$
\text{4-(Chloromethyl)-2-nitrophenol} + \text{Pyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol}
$$
Conditions : DMF or THF, 60°C, 8 hours.
Yield : 55–60%.
Nitration of 4-(Pyrrolidin-1-ylmethyl)phenol
While less common due to regioselectivity challenges, nitration of 4-(pyrrolidin-1-ylmethyl)phenol can yield the target compound.
Nitration Conditions
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Mannich Reaction | 65–72% | One-pot, scalable, cost-effective | Di-Mannich byproducts require purification |
| Chloromethylation | 50–60% | Avoids formaldehyde handling | Toxic chloromethylating agents, two steps |
| Nitration | <30% | Direct nitration | Poor regioselectivity, low yields |
Advanced Modifications and Catalytic Systems
Characterization and Analytical Data
Spectroscopic Properties
Chemical Reactions Analysis
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming various derivatives.
Scientific Research Applications
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential in cancer treatment due to its antiproliferative action against cancer cells.
Materials Science: The compound’s structural properties make it suitable for use in materials science, particularly in the development of new materials with specific properties.
Biological Studies: The compound’s high antioxidant properties make it useful in biological studies, particularly in the study of oxidative stress and related diseases.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol involves its interaction with molecular targets and pathways in the body. The compound’s antiproliferative action against cancer cells is believed to be due to its ability to interfere with cell division and induce apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-nitro-4-(pyrrolidin-1-ylmethyl)phenol:
Key Comparative Insights
- Substituent Effects: The pyrrolidin-1-ylmethyl group in this compound and pyronaridine enhances solubility and target binding, critical for antimalarial efficacy . In contrast, nitrovinyl or trifluoromethyl substituents (e.g., in 2-nitro-4-(2-nitroethenyl)-phenol) prioritize electrophilic reactivity, correlating with antimicrobial or cytotoxic actions . Nitro Group Position: The 2-nitro configuration in all listed compounds enhances stability and interaction with enzymes or receptors, as seen in antileishmanial β-nitrostyrenes .
- Biological Activity: Pyronaridine’s antimalarial mechanism involves heme polymerization inhibition, a trait shared with 4-aminoquinolines but distinct from the antimicrobial nitro-phenolic compounds . 2-Nitro-4-(2-nitroethenyl)-phenol exhibits weak cytotoxicity (IC₅₀ > 50 μM in most assays), suggesting that bulkier substituents (e.g., pyrrolidinylmethyl) may improve target specificity .
- Synthetic Pathways: Mannich base derivatives like pyronaridine are synthesized via condensation of amines, aldehydes, and phenolic compounds, a route likely applicable to this compound . β-Nitrostyrenes are synthesized via Henry reaction (nitro-aldol addition), emphasizing nitro group versatility in drug design .
Data Tables
Table 1: Physical and Spectral Data of Selected Nitro-Phenolic Compounds
Research Findings and Implications
- Antimicrobial Potential: Nitro-phenolic compounds like 2-nitro-4-(2-nitroethenyl)-phenol show moderate activity against Gram-positive bacteria and fungi, but their cytotoxicity limits therapeutic use . Structural optimization (e.g., adding pyrrolidine groups) could enhance selectivity.
- Antiparasitic Applications: β-Nitrostyrenes inhibit Leishmania parasites at low micromolar concentrations, suggesting nitro-phenolic scaffolds are promising for neglected tropical disease drug development .
- Degradation and Environmental Impact: 2-Nitro-4-(trifluoromethyl)phenol, a pesticide degradation product, underscores the environmental persistence of nitro-aromatics and the need for bioremediation strategies .
Q & A
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like temperature, pH, and stirring rate. Use DOE (Design of Experiments) to identify optimal ranges. Characterize batches via DSC (melting point consistency) and HPLC purity checks (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
